6-Bromo-2,3-dichloroanisole
Overview
Description
6-Bromo-2,3-dichloroanisole is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of anisole, where bromine and chlorine atoms are substituted at the 6, 2, and 3 positions of the benzene ring, respectively. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2,3-dichloroanisole can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of anisole under controlled conditions. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), to facilitate the electrophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-dichloroanisole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2) under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2,3-dichloroanisole has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in biological studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-2,3-dichloroanisole exerts its effects depends on the specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to various biological responses. The exact mechanism would need to be determined based on the context of its use.
Comparison with Similar Compounds
6-Bromo-2,3-dichloroanisole can be compared with other similar halogenated aromatic compounds, such as 4-Bromo-2,6-dichloroanisole and 2-Bromo-4,6-dichloroanisole. These compounds share similarities in their chemical structure but differ in the positions of the halogen atoms on the benzene ring, which can lead to variations in their chemical reactivity and applications.
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Properties
IUPAC Name |
1-bromo-3,4-dichloro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDDSLZYVNPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10778223 | |
Record name | 1-Bromo-3,4-dichloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10778223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-23-6 | |
Record name | 1-Bromo-3,4-dichloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10778223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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